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molecular formula C7H7BrO2S B1337156 Methyl 3-(bromomethyl)thiophene-2-carboxylate CAS No. 59961-15-8

Methyl 3-(bromomethyl)thiophene-2-carboxylate

Cat. No. B1337156
M. Wt: 235.1 g/mol
InChI Key: INQCGTXAYKWHGH-UHFFFAOYSA-N
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Patent
US08440652B2

Procedure details

To a solution of methyl 3-methylthiophene-2-carboxylate (10.0 g, 64.0 mmol) in CCl4 (100 mL) was added AlBN (180 mg, 1.1 mmol) and N-bromosuccinimide (11.4 g, 64.0 mmol). The reaction mixture was refluxed for 10 min, and then an additional portion of AlBN (460 mg, 2.8 mmol) was added. This reaction was heated overnight at 90° C. under a reflux condenser. At completion, the reaction was filtered over a short plug of silica gel (100% DCM eluent). The filtrate was concentrated and purified by flash chromatography over silica gel (2% EtOAc/hexane eluent) to afford methyl 3-(bromomethyl)thiophene-2-carboxylate (9.5 g, 63% yield) as a white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 7.66 (d, J=5.0 Hz, 1H), 7.23 (d, J=5.0 Hz, 1H), 4.95 (s, 2H), 3.89 (s, 3H); MS (EI) m/z=236.1 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
AlBN
Quantity
460 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OC
Name
AlBN
Quantity
180 mg
Type
reactant
Smiles
Name
Quantity
11.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
AlBN
Quantity
460 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
At completion, the reaction was filtered over a short plug of silica gel (100% DCM eluent)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over silica gel (2% EtOAc/hexane eluent)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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